Ribitol-1-13C

Description

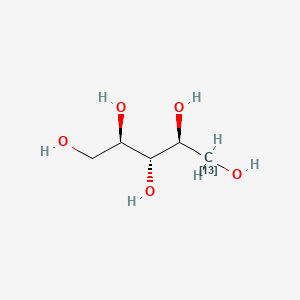

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12O5 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

(2S,3R,4R)-(113C)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m0/s1 |

InChI Key |

HEBKCHPVOIAQTA-FKAWSWNZSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Journey of Ribitol-1-¹³C in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for delineating metabolic pathways and quantifying metabolic fluxes within biological systems.[1] Ribitol-1-¹³C, a stable isotope-labeled pentitol, serves as a valuable probe for investigating the intricate network of central carbon metabolism, particularly its interplay with the pentose phosphate pathway (PPP).[2] By introducing a ¹³C label at the C1 position, researchers can meticulously track the metabolic fate of ribitol, gaining profound insights into glycolysis, the tricarboxylic acid (TCA) cycle, and nucleotide biosynthesis.[1] This technical guide provides a comprehensive overview of the metabolic fate of Ribitol-1-¹³C in mammalian cells, complete with detailed experimental protocols, quantitative data summarization, and visual representations of the involved pathways.

Core Metabolic Pathway of Ribitol

Upon cellular uptake, ribitol is integrated into the central carbon metabolism primarily through the pentose phosphate pathway.[1] The metabolic conversion involves two key enzymatic steps:

-

Oxidation: Ribitol is first oxidized to D-ribulose.

-

Phosphorylation: D-ribulose is subsequently phosphorylated by a kinase to yield D-ribulose-5-phosphate, a key intermediate in the non-oxidative branch of the PPP.[1]

From D-ribulose-5-phosphate, the ¹³C label from Ribitol-1-¹³³C can be traced into various downstream metabolic routes, including glycolysis and nucleotide synthesis.[1]

Quantitative Metabolic Profile

The introduction of ribitol into mammalian cell culture has been shown to significantly alter the metabolic landscape. While specific quantitative flux data for Ribitol-1-¹³C is not extensively available in the public domain, studies on unlabeled ribitol in breast cancer cells provide a valuable proxy for the expected metabolic reprogramming. The following table summarizes the observed quantitative changes in key metabolites upon ribitol treatment.

| Metabolite | Fold Change vs. Control | Metabolic Pathway |

| Glucose-6-phosphate | 1.86 | Glycolysis / PPP |

| Pyruvate | 1.76 | Glycolysis |

| Lactate | 1.42 | Fermentation |

| Succinate | Increased | TCA Cycle |

| Fumarate | Increased | TCA Cycle |

| Citrate | Decreased | TCA Cycle |

| Reduced Glutathione (GSH) | Increased | Redox Homeostasis |

| 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Increased | Nucleotide Biosynthesis |

This data is based on studies with unlabeled ribitol and serves as a representative illustration of the metabolic effects.[1][3]

Experimental Protocols

A meticulously designed experimental protocol is paramount for achieving reliable and reproducible results in stable isotope tracing studies.

Cell Culture and ¹³C Labeling

This protocol outlines a general framework for labeling cultured mammalian cells with Ribitol-1-¹³C.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Ribitol-1-¹³C (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells at a density that ensures they reach the desired confluency (typically 70-80%) at the time of labeling.

-

Medium Preparation: Prepare the labeling medium by supplementing a base medium (lacking unlabeled ribitol) with dialyzed FBS and the desired concentration of Ribitol-1-¹³C.

-

Medium Exchange: Once cells reach the target confluency, aspirate the standard growth medium and wash the cells once with pre-warmed sterile PBS.

-

Labeling: Immediately add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer. The optimal incubation time to reach isotopic steady state should be determined empirically for each cell line and experimental condition.[2]

Metabolite Extraction

Rapid and efficient quenching of metabolic activity is crucial for preserving the in vivo metabolic state.

Materials:

-

Cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

Procedure:

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture plate on dry ice.

-

Extraction: Add the cold extraction solvent to the cells.

-

Cell Lysis: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Vortex the lysate vigorously to ensure complete cell lysis and protein precipitation.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new clean tube. The metabolite extract can be stored at -80°C until analysis.[2][4]

Sample Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of labeled metabolites.

Procedure:

-

Sample Preparation: Dry the metabolite extract under a vacuum or a stream of nitrogen. Reconstitute the dried metabolites in a solvent compatible with the LC-MS system.

-

LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Data Analysis: Process the raw data to identify and quantify the different isotopologues of downstream metabolites. The mass shift corresponding to the incorporation of the ¹³C atom will be observed. It is essential to correct for the natural abundance of ¹³C (approximately 1.1%) to accurately determine the true incorporation from the tracer.[2]

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental workflows.

Conclusion

The use of Ribitol-1-¹³C as a metabolic tracer offers a targeted approach to investigate the dynamics of the pentose phosphate pathway and its extensive connections to other central metabolic routes. By following the detailed protocols and understanding the expected metabolic alterations, researchers can effectively employ this tool to unravel complex metabolic phenotypes in various physiological and pathological contexts, thereby facilitating novel discoveries in drug development and biomedical research.

References

Synthesis and Purification of Ribitol-1-¹³C: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ribitol-1-¹³C, a stable isotope-labeled sugar alcohol crucial for metabolic studies. The document details a feasible synthetic route, purification protocols, and its application in tracing the pentose phosphate pathway (PPP) and other metabolic routes. This guide is intended to equip researchers with the necessary information to produce and utilize Ribitol-1-¹³C for in-depth metabolic flux analysis.

Introduction

Ribitol, a five-carbon sugar alcohol, is a metabolic product of ribose and plays a significant role in various biological processes.[1] In mammals, it is a precursor for the synthesis of cytidine diphosphate-ribitol (CDP-ribitol), a key molecule in the glycosylation of proteins like α-dystroglycan.[2] Deficiencies in this pathway are linked to certain congenital muscular dystrophies.[3] Furthermore, ribitol metabolism is closely intertwined with the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide biosynthesis.[1][4] The use of stable isotope-labeled ribitol, such as Ribitol-1-¹³C, allows researchers to trace its metabolic fate, providing a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.[5]

This guide focuses on the chemical synthesis of Ribitol-1-¹³C, starting from the commercially available D-Ribose-1-¹³C, and outlines detailed purification and analytical procedures to ensure high purity for metabolic studies.

Synthesis of Ribitol-1-¹³C

The synthesis of Ribitol-1-¹³C is achieved through the reduction of the aldehyde group of D-Ribose-1-¹³C. A common and effective method for this conversion is the use of a borohydride reducing agent. The following protocol is based on established methods for the reduction of aldoses.

Experimental Protocol: Reduction of D-Ribose-1-¹³C

Objective: To synthesize Ribitol-1-¹³C by the reduction of D-Ribose-1-¹³C using lithium borohydride.

Materials:

-

D-Ribose-1-¹³C (Commercially available)

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Citric acid

-

1-Propanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve D-Ribose-1-¹³C in anhydrous THF. The flask is placed on a magnetic stirrer and cooled in an ice bath.

-

Reduction: Slowly add a molar excess of lithium borohydride to the stirred solution. The reaction is allowed to proceed for several hours at a low temperature, followed by gradual warming to room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of an acidic quenching agent, such as a solution of citric acid, to neutralize the excess borohydride.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Azeotropic Removal of Borates: The resulting residue is co-evaporated multiple times with methanol to remove borate esters as volatile trimethyl borate.

-

Washing: The resulting solid Ribitol-1-¹³C may be washed with a suitable solvent like 1-propanol to remove impurities.[6]

-

Lyophilization: The purified product is dissolved in a minimal amount of deionized water and lyophilized to obtain a fluffy, white solid.

Synthesis Workflow

Caption: Workflow for the synthesis of Ribitol-1-¹³C.

Purification of Ribitol-1-¹³C

Purification of the synthesized Ribitol-1-¹³C is critical to remove unreacted starting material, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a suitable method for achieving high purity.

Experimental Protocol: HPLC Purification

Objective: To purify Ribitol-1-¹³C using preparative HPLC with an amino-functionalized stationary phase.

Materials and Equipment:

-

Crude Ribitol-1-¹³C

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Preparative HPLC system with a refractive index (RI) detector

-

Amino-functionalized silica gel column (e.g., Chromolith® NH2 or similar)[7]

-

Fraction collector

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude Ribitol-1-¹³C in the mobile phase.

-

Chromatography:

-

Column: Preparative Amino Column.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v).[7]

-

Flow Rate: Optimized for the preparative column (e.g., 10-20 mL/min).

-

Detection: Refractive Index (RI).

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the Ribitol-1-¹³C peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC under similar conditions.

-

Solvent Removal: Pool the pure fractions and remove the mobile phase using a rotary evaporator.

-

Final Product Preparation: Dissolve the purified product in a minimal amount of deionized water and lyophilize to obtain pure, solid Ribitol-1-¹³C.

Purification and Analysis Workflow

Caption: Workflow for the purification and analysis of Ribitol-1-¹³C.

Application in Metabolic Studies

Ribitol-1-¹³C is a powerful tracer for studying the pentose phosphate pathway and its connections to other central carbon metabolism pathways.

Tracing the Pentose Phosphate Pathway

When cells are cultured in a medium containing Ribitol-1-¹³C, it is taken up and can be phosphorylated to ribitol-5-phosphate. This intermediate can then enter the non-oxidative branch of the PPP. The ¹³C label at the C1 position allows for the tracing of this carbon as it is incorporated into various downstream metabolites.

Metabolic Signaling Pathway

Caption: Simplified metabolic pathway of Ribitol-1-¹³C.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis and purification of Ribitol-1-¹³C. Actual results may vary depending on specific experimental conditions.

| Parameter | Value | Unit | Notes |

| Synthesis | |||

| Starting Material | D-Ribose-1-¹³C | - | Commercially available |

| Molar Ratio (LiBH₄:Ribose) | 4:1 | ratio | To ensure complete reduction |

| Reaction Time | 12 | hours | |

| Reaction Temperature | 0 to 25 | °C | |

| Crude Yield | >90 | % | |

| Purification | |||

| HPLC Column | Preparative Amino | - | |

| Mobile Phase | 85:15 Acetonitrile:Water | v/v | Isocratic elution |

| Purity after HPLC | >99 | % | Determined by analytical HPLC |

| Overall Yield | 70-80 | % | Based on starting D-Ribose-1-¹³C |

Conclusion

This technical guide outlines a robust methodology for the synthesis and purification of Ribitol-1-¹³C for use in metabolic research. The detailed protocols and workflows provide a solid foundation for researchers to produce this valuable isotopic tracer. The application of Ribitol-1-¹³C in metabolic studies, particularly in elucidating the dynamics of the pentose phosphate pathway, holds significant promise for advancing our understanding of cellular metabolism in health and disease.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-RIBOSE-1-13C synthesis - chemicalbook [chemicalbook.com]

- 4. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JPH11137285A - Method for producing ribitol - Google Patents [patents.google.com]

- 6. US20220227692A1 - Compositions and methods of making ribitol - Google Patents [patents.google.com]

- 7. HPLC Analysis of Monosaccharides Ribose, Xylitol, and Mannose on Chromolith® NH2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

Understanding Ribitol Metabolism Through Stable Isotope Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribitol, a five-carbon sugar alcohol, has emerged from a metabolic curiosity to a molecule of significant clinical interest, particularly due to its integral role in the glycosylation of α-dystroglycan and the pathogenesis of certain muscular dystrophies. The study of its metabolism, however, presents unique challenges. Stable isotope labeling, a powerful technique for elucidating metabolic pathways and quantifying fluxes, offers a robust solution. This technical guide provides a comprehensive overview of the use of stable isotope-labeled ribitol, with a focus on 13C-ribitol, to investigate its metabolic fate. We present detailed experimental protocols for cell culture, labeling, metabolite extraction, and analysis by mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, we discuss the key enzymatic players in ribitol metabolism and provide illustrative quantitative data to guide researchers in their experimental design and data interpretation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to unravel the complexities of ribitol metabolism and its implications in health and disease.

Introduction to Ribitol Metabolism

Ribitol is a pentitol (a five-carbon sugar alcohol) that serves as a key metabolic intermediate in various biological systems. In humans, its significance is underscored by its role as a precursor for the synthesis of cytidine diphosphate-ribitol (CDP-ribitol).[1][2] This nucleotide sugar is essential for the functional glycosylation of α-dystroglycan, a protein critical for the structural integrity of muscle fibers.[1][3] Aberrations in this glycosylation pathway, often due to genetic defects in the enzymes responsible for CDP-ribitol synthesis, lead to a class of congenital muscular dystrophies known as dystroglycanopathies.[3][4]

Beyond its role in glycosylation, ribitol metabolism is intertwined with central carbon metabolism, particularly the pentose phosphate pathway (PPP).[5][6] The PPP is a crucial metabolic route for the production of NADPH, a primary cellular antioxidant, and for the synthesis of precursors for nucleotide biosynthesis.[7] Understanding the flux of ribitol into and through these interconnected pathways is vital for a complete picture of its metabolic impact.

Stable isotope labeling has become an indispensable tool for tracing the flow of atoms through metabolic networks.[8][9] By introducing a substrate, such as ribitol, labeled with a heavy isotope like carbon-13 (¹³C), researchers can track its conversion into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This approach allows for the quantification of metabolic fluxes and provides a dynamic view of cellular metabolism that is unattainable with traditional metabolomics alone.[9]

This guide will focus on the practical application of stable isotope labeling, particularly with ¹³C-ribitol, to investigate ribitol metabolism in a laboratory setting.

Key Metabolic Pathways Involving Ribitol

Entry into the Pentose Phosphate Pathway

Exogenous ribitol can be taken up by cells and enter central carbon metabolism primarily through its conversion into intermediates of the pentose phosphate pathway.[5][6] The initial steps involve:

-

Oxidation: Ribitol is oxidized to D-ribulose by the enzyme ribitol dehydrogenase .

-

Phosphorylation: D-ribulose is then phosphorylated to D-ribulose-5-phosphate by a kinase.

D-ribulose-5-phosphate is a central intermediate of the non-oxidative branch of the PPP.[5] From here, the carbon backbone of ribitol can be incorporated into various downstream metabolites, including intermediates of glycolysis (e.g., fructose-6-phosphate and glyceraldehyde-3-phosphate) and the precursor for nucleotide synthesis, ribose-5-phosphate.[1][5]

The CDP-Ribitol Synthesis Pathway and Dystroglycan Glycosylation

A critical metabolic fate of ribitol is its conversion to CDP-ribitol, the donor substrate for the ribitol-phosphate modification of α-dystroglycan.[3][4] This pathway is essential for the proper function of skeletal muscle and the central nervous system.[3] The key enzymes in this pathway are:

-

Isoprenoid synthase domain-containing protein (ISPD), also known as CDP-L-ribitol pyrophosphorylase A (CRPPA): This enzyme synthesizes CDP-ribitol from CTP and ribitol-5-phosphate.[10]

-

Fukutin (FKTN) and Fukutin-related protein (FKRP): These are ribitol-phosphate transferases that sequentially add ribitol-phosphate units from CDP-ribitol onto the growing glycan chain of α-dystroglycan.[3][4]

Defects in ISPD, FKTN, or FKRP lead to hypoglycosylation of α-dystroglycan, impairing its ability to bind to extracellular matrix proteins and causing muscular dystrophy.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for conducting stable isotope labeling studies with ¹³C-ribitol.

Cell Culture and Labeling

This protocol provides a general framework for labeling cultured mammalian cells. Optimization of cell density, tracer concentration, and labeling time is recommended for specific cell lines and experimental goals.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (FBS)

-

¹³C-labeled Ribitol (e.g., Ribitol-3-¹³C or U-¹³C₅-Ribitol)

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells at a density that will allow them to reach 70-80% confluency at the time of labeling.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of ¹³C-ribitol. The concentration of ¹³C-ribitol may need to be optimized, but a starting point of 1-10 mM is common.

-

Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells once with pre-warmed sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂. A time-course experiment is recommended to determine the time to reach isotopic steady state.

-

Metabolite Extraction

Rapid quenching of metabolic activity is crucial for accurate metabolomic analysis.

Materials:

-

Ice-cold PBS

-

Ice-cold extraction solvent (e.g., 80% methanol)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching:

-

Place the culture vessel on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

-

Extraction:

-

Add a sufficient volume of ice-cold 80% methanol to the cells.

-

Scrape the cells from the surface of the culture vessel in the presence of the extraction solvent.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

-

The metabolite extract can be stored at -80°C until analysis.

-

Sample Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of ¹³C-labeled metabolites.

Materials:

-

Metabolite extracts

-

LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)

-

Appropriate chromatography column (e.g., HILIC for polar metabolites)

-

Mobile phases (e.g., acetonitrile and water with appropriate additives)

Procedure:

-

Sample Preparation:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a solvent compatible with the initial mobile phase.

-

-

Chromatographic Separation:

-

Inject the sample onto the LC system.

-

Separate the metabolites using a suitable gradient elution program. For a HILIC column, a typical gradient would involve a decreasing concentration of the organic mobile phase.

-

-

Mass Spectrometry Analysis:

-

Analyze the eluting metabolites using the mass spectrometer in either full scan mode to identify all labeled species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific isotopologues.

-

-

Data Analysis:

-

Process the raw data to identify and quantify the different isotopologues of ribitol and its downstream metabolites.

-

Correct for the natural abundance of ¹³C.

-

The resulting mass isotopomer distributions (MIDs) can be used for metabolic flux analysis.

-

Sample Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule, which is invaluable for elucidating complex metabolic rearrangements.

Materials:

-

Lyophilized metabolite extracts

-

D₂O with an internal standard (e.g., DSS)

-

NMR spectrometer (≥500 MHz) with a cryoprobe

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Reconstitute the lyophilized metabolite extracts in D₂O containing a known concentration of an internal standard.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra such as ¹H-¹³C HSQC.

-

-

Data Analysis:

-

Process the NMR spectra to identify the signals corresponding to the ¹³C-labeled carbons in ribitol and its metabolites.

-

The chemical shifts and coupling patterns will provide information on the position of the label.

-

Quantification can be performed by integrating the relevant peaks and normalizing to the internal standard.

-

Data Presentation and Interpretation

Quantitative Data Tables

The quantitative data from stable isotope labeling experiments should be summarized in clearly structured tables. Below are examples of how to present data on metabolite pool changes and mass isotopomer distributions.

Table 1: Relative Abundance of Ribitol Pathway Metabolites in Response to Ribitol Supplementation.

| Metabolite | Control (Relative Abundance) | Ribitol-Treated (Relative Abundance) | Fold Change |

| Ribitol | 1.00 | 45.3 ± 5.2 | 45.3 |

| Ribitol-5-Phosphate | 1.00 | 8.7 ± 1.1 | 8.7 |

| CDP-Ribitol | 1.00 | 12.4 ± 1.8 | 12.4 |

This table presents hypothetical data based on trends observed in the literature, illustrating the expected increase in ribitol and its downstream metabolites upon supplementation.

Table 2: Illustrative Mass Isotopomer Distributions (MIDs) of Key Metabolites After Labeling with U-¹³C₅-Ribitol.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Ribitol-5-Phosphate | 5.2 | 1.1 | 2.3 | 4.5 | 12.1 | 74.8 |

| Ribulose-5-Phosphate | 15.8 | 2.5 | 4.1 | 8.9 | 18.2 | 50.5 |

| Ribose-5-Phosphate | 25.3 | 4.8 | 7.2 | 12.5 | 20.1 | 30.1 |

| Fructose-6-Phosphate | 40.1 | 8.2 | 11.5 | 15.3 | 14.7 | 10.2 |

| Lactate | 65.7 | 15.3 | 10.8 | 8.2 | - | - |

This table presents hypothetical but realistic MID data to illustrate the expected labeling patterns in key metabolites after labeling with uniformly labeled ¹³C-ribitol. M+n represents the mass isotopologue with 'n' ¹³C atoms. This data would be used for metabolic flux analysis.

Interpretation of Mass Isotopomer Distributions

The MIDs of downstream metabolites provide a wealth of information about pathway activity. For example, the high enrichment of ¹³C in ribitol-5-phosphate (Table 2) indicates efficient uptake and phosphorylation of the labeled ribitol. The progressive dilution of the label in downstream metabolites of the PPP and glycolysis reflects the mixing of the labeled carbons with unlabeled carbon sources, such as glucose from the medium. By fitting these MIDs to a metabolic model, it is possible to calculate the relative fluxes through different pathways.

Conclusion

Stable isotope labeling with ¹³C-ribitol is a powerful and versatile technique for dissecting the complexities of ribitol metabolism. The detailed protocols and illustrative data presented in this guide provide a solid foundation for researchers to design and execute their own tracing experiments. By combining these experimental approaches with sophisticated analytical techniques and computational modeling, the scientific community can continue to unravel the critical roles of ribitol in human health and disease, paving the way for the development of novel therapeutic strategies for conditions such as dystroglycanopathies.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. benchchem.com [benchchem.com]

Role of Ribitol-1-13C in studying nucleotide biosynthesis.

An In-depth Technical Guide on the Role of Ribitol-1-¹³C in Studying Nucleotide Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide metabolism is a cornerstone of cellular physiology, providing the essential building blocks for DNA and RNA synthesis, energy currency, and signaling molecules.[1] The de novo and salvage pathways that govern nucleotide production are tightly regulated to meet the cell's needs.[2][3] A critical precursor for nucleotide synthesis is 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), which is derived from ribose-5-phosphate (R5P) generated by the Pentose Phosphate Pathway (PPP).[1][4]

Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways.[5][6] By introducing a substrate labeled with a heavy isotope like carbon-13 (¹³C), researchers can track the journey of carbon atoms through complex biochemical networks, a method known as ¹³C Metabolic Flux Analysis (¹³C-MFA).[7][8] Ribitol, a five-carbon sugar alcohol, can be metabolized by cells and enter the non-oxidative branch of the PPP.[5][9] This makes ¹³C-labeled ribitol, specifically Ribitol-1-¹³C, a valuable and specialized tracer for investigating the flux of carbon into the R5P pool and, consequently, into nucleotide biosynthesis.[5][10] This guide provides a comprehensive overview of the principles, applications, and methodologies for using Ribitol-1-¹³C to study nucleotide metabolism.

Metabolic Pathway of Ribitol and its Link to Nucleotide Synthesis

Ribitol-1-¹³C serves as a precise probe for specific segments of central carbon metabolism. Upon cellular uptake, its metabolic journey towards nucleotide precursors involves several key steps:

-

Oxidation: Ribitol is first oxidized to D-ribulose.[5]

-

Phosphorylation: D-ribulose is then phosphorylated by a kinase to form D-ribulose-5-phosphate.[5]

-

Entry into the Pentose Phosphate Pathway: D-ribulose-5-phosphate is a central intermediate in the non-oxidative PPP.[5] It is epimerized to xylulose-5-phosphate or isomerized to ribose-5-phosphate (R5P).

-

PRPP Synthesis: R5P is the direct precursor for PRPP, synthesized by the enzyme PRPP synthetase.[1]

-

Nucleotide Synthesis: The ribose-5-phosphate moiety of PRPP is incorporated into both purine and pyrimidine nucleotides through de novo synthesis and salvage pathways.[1]

By using Ribitol-1-¹³C, the labeled carbon at the C1 position can be traced through these transformations into the ribose component of nucleotides, providing a direct measure of the flux from exogenous ribitol into the nucleotide pool.

Caption: Metabolic fate of Ribitol-1-¹³C into nucleotides.

Applications in Research and Drug Development

The use of Ribitol-1-¹³C as a tracer has several key applications:

-

Metabolic Flux Analysis of the PPP: It allows for precise tracing of carbon flow through the non-oxidative PPP, complementing data from more common glucose tracers.[7][9] This helps to understand the regulation and contribution of this pathway to cellular biosynthesis.[9]

-

Cancer Metabolism Research: Many cancer cells exhibit altered metabolic pathways, including the PPP, to support rapid proliferation.[11][12] Studies have shown that ribitol supplementation can enhance glycolysis and nucleotide synthesis in breast cancer cells.[10][13][14] Ribitol-1-¹³C can be used to quantify the flux from ribitol into these pathways, providing insights into metabolic reprogramming in cancer.[10]

-

Drug Discovery and Development: By understanding the metabolic pathways involving ribitol, novel drug targets can be identified.[11] Ribitol-1-¹³C labeling can be used to assess the on-target and off-target effects of drug candidates on nucleotide metabolism and the PPP.[10][15]

-

Investigating Inborn Errors of Metabolism: Deficiencies in PPP enzymes can lead to elevated ribitol levels.[10] Tracing studies with Ribitol-1-¹³C can help elucidate the metabolic consequences of these deficiencies.[10]

Quantitative Data Summary

Quantitative data from studies using ribitol highlight its significant impact on central carbon metabolism and nucleotide synthesis.

| Metabolite | Treatment | Fold Change vs. Control | Cell Type | Significance |

| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Ribitol | 2.0-fold increase | Muscle Tissue (FKRP mutant mice) | Increased nucleotide synthesis intermediate[16] |

| Inosine | Ribitol | ~2.5-fold increase | Muscle Tissue (FKRP mutant mice) | Statistically Significant (p ≤ 0.05)[16] |

| Hypoxanthine | Ribitol | ~2.0-fold increase | Muscle Tissue (FKRP mutant mice) | Increased purine metabolism[16] |

| Xanthine | Ribitol | ~2.0-fold increase | Muscle Tissue (FKRP mutant mice) | Increased purine metabolism[16] |

| Glucogenic Amino Acids | Ribitol | Increased | Breast Cancer Cells | Enhanced gluconeogenesis[13] |

| Purines & Pyrimidines | Ribitol | Increased | Breast Cancer Cells | Enhanced nucleotide synthesis[13] |

Table 1: Changes in metabolite levels following ribitol treatment in various biological systems.

Experimental Protocols

A typical ¹³C metabolic flux analysis experiment using Ribitol-1-¹³C involves several stages. The following is a generalized protocol based on standard ¹³C-MFA procedures.[7][11]

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. Ensure all replicates are seeded at the same density.[11][17]

-

Media Preparation: Prepare a labeling medium by supplementing a defined culture medium with a known concentration of Ribitol-1-¹³C (e.g., 10 mM). The standard, unlabeled carbon sources that would interfere with tracing should be omitted or their concentrations known.[11]

-

Isotopic Labeling:

-

Aspirate the standard growth medium from the cultured cells.

-

Gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).[7][11]

-

Add the pre-warmed Ribitol-1-¹³C labeling medium to the cells.[7]

-

Incubate the cells for a predetermined duration to approach an isotopic steady state. This time can vary (e.g., 2, 6, 12, 24 hours) and may need to be determined empirically for the specific cell line and pathway of interest.[7][11][17]

-

Metabolite Quenching and Extraction

This step is critical to halt all enzymatic activity instantly, preserving the isotopic labeling pattern of the metabolites.

-

Quenching:

-

Extraction:

-

Scrape the cells from the surface in the presence of the cold extraction solvent.[11]

-

Transfer the cell lysate into a microcentrifuge tube.[11]

-

Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cell debris.[17]

-

Collect the supernatant, which contains the polar metabolites.

-

Dry the supernatant under vacuum or nitrogen stream. The dried extract can be stored at -80°C until analysis.[17]

-

Caption: General experimental workflow for ¹³C-MFA.[7]

Analytical Measurement and Data Analysis

The isotopic enrichment in metabolites is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7]

-

Mass Spectrometry (LC-MS/MS):

-

Reconstitute the dried metabolite extract in a suitable solvent.

-

Inject the sample into an LC-MS/MS system.

-

Measure the mass isotopomer distributions (MIDs) for key metabolites, such as ribose-5-phosphate, PRPP, and the ribose moiety of nucleotides. The MID is the relative abundance of molecules with different numbers of ¹³C atoms.

-

-

Data Correction and Flux Calculation:

-

The raw MID data must be corrected for the natural abundance of ¹³C (~1.1%).[17] Algorithms and software are available for this correction.[17]

-

The corrected MIDs are then used in computational models (e.g., using software like INCA or Metran) to estimate intracellular metabolic fluxes that best fit the observed labeling patterns.[7]

-

Conclusion

Ribitol-1-¹³C is a specialized and powerful isotopic tracer for dissecting the metabolic pathways leading to nucleotide biosynthesis. By providing a direct entry point into the non-oxidative branch of the Pentose Phosphate Pathway, it offers a unique advantage for quantifying the flux towards ribose-5-phosphate, the essential precursor for nucleotides.[5][9] The detailed protocols and applications outlined in this guide equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage Ribitol-1-¹³C in their studies of cellular metabolism, ultimately aiding in the understanding of disease and the development of novel therapeutics.

References

- 1. Nucleotide Metabolism - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. benchchem.com [benchchem.com]

- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Metabolic Reprogramming by Ribitol Expands the Therapeutic Window of BETi JQ1 against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]

- 15. benchchem.com [benchchem.com]

- 16. Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Investigating Central Carbon Metabolism with Ribitol-1-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Ribitol-1-¹³C as a stable isotope tracer for investigating central carbon metabolism, with a particular focus on the pentose phosphate pathway (PPP). This document outlines the underlying principles, detailed experimental protocols, data analysis strategies, and the expected metabolic fate of the ¹³C label. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to employ stable isotope-labeled compounds to elucidate metabolic pathways and quantify metabolic fluxes.

Introduction to ¹³C-Metabolic Flux Analysis with Ribitol-1-¹³C

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing a substrate labeled with the stable isotope ¹³C, researchers can trace the path of carbon atoms through various metabolic pathways.[1] The distribution of ¹³C in downstream metabolites, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This data is then integrated into computational models to estimate intracellular metabolic fluxes.[2]

Ribitol, a five-carbon sugar alcohol, can be metabolized by cells and enter central carbon metabolism, primarily through the pentose phosphate pathway.[3] Ribitol-1-¹³C, with a heavy carbon isotope at the C1 position, serves as a tracer to probe the dynamics of the PPP and its interplay with glycolysis and the tricarboxylic acid (TCA) cycle.[1][4]

The primary advantage of using Ribitol-1-¹³C is its potential to provide specific insights into the non-oxidative branch of the PPP, complementing data obtained from more traditional glucose tracers.[2] Upon entering the cell, ribitol is first oxidized to D-ribulose and then phosphorylated to D-ribulose-5-phosphate, a key intermediate in the PPP.[1] The ¹³C label from Ribitol-1-¹³C can then be traced through the carbon-shuffling reactions of the non-oxidative PPP, providing valuable information on the activity of enzymes like transketolase and transaldolase.[5]

Data Presentation: Illustrative Mass Isotopomer Distributions

While the direct use of Ribitol-1-¹³C is a novel approach with limited specific published mass isotopomer distribution (MID) data, the following table presents hypothetical quantitative data from a labeling experiment in a cancer cell line. This illustrates the expected MIDs for key metabolites in the pentose phosphate pathway and glycolysis following incubation with Ribitol-1-¹³C. The data is presented as the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.), corrected for natural ¹³C abundance.

| Metabolite | Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - Drug Treated | p-value |

| Ribose-5-phosphate | M+0 | 65.2 ± 3.5 | 78.9 ± 4.1 | <0.01 |

| M+1 | 30.5 ± 2.8 | 18.3 ± 2.2 | <0.01 | |

| M+2 | 3.1 ± 0.5 | 2.0 ± 0.4 | n.s. | |

| M+3 | 1.2 ± 0.3 | 0.8 ± 0.3 | n.s. | |

| Sedoheptulose-7-phosphate | M+0 | 72.8 ± 4.1 | 85.4 ± 3.8 | <0.01 |

| M+1 | 25.1 ± 4.3 | 13.5 ± 4.1 | <0.05 | |

| M+2 | 2.1 ± 0.9 | 1.1 ± 0.8 | n.s. | |

| Fructose-6-phosphate | M+0 | 78.9 ± 5.2 | 88.1 ± 4.5 | <0.05 |

| M+1 | 18.3 ± 3.2 | 10.6 ± 3.1 | <0.05 | |

| M+2 | 2.8 ± 0.7 | 1.3 ± 0.9 | n.s. |

Data are presented as mean ± standard deviation for n=3 biological replicates and are hypothetical to illustrate expected trends. M+0 represents the unlabeled metabolite, while M+1, M+2, etc., represent the metabolite with one, two, or more ¹³C atoms, respectively. "n.s." indicates a non-significant difference.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Ribitol-1-¹³C for metabolic analysis.

¹³C Labeling in Cell Culture

This protocol outlines the general steps for conducting a stable isotope labeling experiment in cultured mammalian cells.

Materials:

-

Cells of interest

-

Standard cell culture medium and supplements

-

Ribitol-1-¹³C

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Culture vessels (e.g., 6-well plates, 10 cm dishes)

-

Humidified incubator at 37°C with 5% CO₂

Procedure:

-

Cell Seeding and Growth: Seed cells in the desired culture vessels and culture in their standard growth medium until they reach the desired confluency (typically 50-80%). Ensure the cells are in the exponential growth phase.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the culture medium with the desired concentration of Ribitol-1-¹³C. The optimal concentration should be determined empirically for each cell line.

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cultured cells.

-

Gently wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.

-

Add the pre-warmed Ribitol-1-¹³C labeling medium to the cells.

-

Incubate the cells for the desired labeling period. The time required to reach isotopic steady state will vary depending on the cell type and pathways of interest and may need to be determined empirically through a time-course experiment.[2]

-

-

Metabolic Quenching: To halt all enzymatic activity instantly, rapidly quench the metabolism. For adherent cells, this can be achieved by aspirating the medium and immediately adding liquid nitrogen or an ice-cold quenching solution (e.g., 80% methanol).[4]

Metabolite Extraction

This protocol describes the extraction of polar metabolites from cultured cells.

Materials:

-

Quenched cell culture plates

-

Ice-cold extraction solvent (e.g., 80% methanol)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 14,000 x g at 4°C

Procedure:

-

Cell Lysis and Extraction:

-

Add ice-cold extraction solvent to the quenched cells in the culture vessel.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously.

-

Incubate the tubes on ice or at -20°C for at least 20 minutes to ensure complete extraction and protein precipitation.[6]

-

-

Sample Collection:

-

Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new clean tube.

-

The metabolite extract can be stored at -80°C until analysis.

-

Sample Analysis by GC-MS

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility.

Materials:

-

Dried metabolite extracts

-

Derivatization agent (e.g., Methoxyamine hydrochloride in pyridine, followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMS)

-

GC-MS system

Procedure:

-

Derivatization:

-

To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.

-

Add 80 µL of MTBSTFA with 1% TBDMS and incubate at 60°C for 60 minutes.[1]

-

-

GC-MS Analysis:

-

Transfer the derivatized sample to a GC-MS vial.

-

Inject the sample into the GC-MS system.

-

Set the oven program (e.g., start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes).[2]

-

Acquire data in full scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode to quantify the mass isotopomer distributions.[2]

-

-

Data Analysis:

-

Integrate the peak areas for all relevant mass isotopomers.

-

Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and other isotopes.[2]

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic fate of Ribitol-1-¹³C and the general workflow for a ¹³C-MFA experiment.

Caption: Hypothetical metabolic fate of Ribitol-1-¹³C in central carbon metabolism.

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

Caption: Logical relationship of Ribitol-1-¹³C tracing to metabolic flux data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Ribitol-1-13C Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribitol, a five-carbon sugar alcohol, is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. The study of ribitol metabolism is of growing interest in various research fields, including cancer metabolism and metabolic disorders. Ribitol-1-13C is a stable isotope-labeled form of ribitol that serves as a powerful tracer to investigate the dynamics of ribitol metabolism and its contribution to interconnected metabolic pathways within a cellular context.

By introducing this compound into cell culture, researchers can track the incorporation of the 13C label into downstream metabolites. This allows for the quantitative assessment of metabolic fluxes, providing a dynamic view of cellular metabolism. This technique is invaluable for understanding metabolic reprogramming in disease states, identifying novel drug targets, and assessing the on-target and off-target effects of drug candidates on cellular metabolism.

Principle of this compound Labeling

The fundamental principle of this compound labeling involves the introduction of a "heavy" carbon isotope at the first carbon position of the ribitol molecule. When cells in culture are supplied with this compound, they take it up and metabolize it through their endogenous enzymatic machinery. The 13C label is retained in the carbon backbone of downstream metabolites. The mass shift created by the 13C isotope allows for the differentiation and quantification of labeled versus unlabeled metabolite pools using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the precise tracing of ribitol's metabolic fate and the elucidation of its contribution to pathways like the pentose phosphate pathway and nucleotide synthesis.

Data Presentation

The analysis of this compound labeling experiments typically involves the determination of the mass isotopomer distribution (MID) of key metabolites. The MID describes the fractional abundance of each mass isotopologue of a metabolite. The following table presents example data from a hypothetical this compound labeling experiment in a cancer cell line, comparing a control group to a group treated with a drug targeting the pentose phosphate pathway. The flux values are normalized to the glucose uptake rate.

| Metabolite | Mass Isotopologue | Control (Normalized Flux) | Drug-Treated (Normalized Flux) |

| Ribitol-5-Phosphate | M+1 | 0.95 | 0.92 |

| M+0 | 0.05 | 0.08 | |

| Ribulose-5-Phosphate | M+1 | 0.88 | 0.45 |

| M+0 | 0.12 | 0.55 | |

| Sedoheptulose-7-Phosphate | M+1 | 0.75 | 0.35 |

| M+0 | 0.25 | 0.65 | |

| Erythrose-4-Phosphate | M+1 | 0.68 | 0.31 |

| M+0 | 0.32 | 0.69 | |

| Fructose-6-Phosphate | M+1 | 0.55 | 0.25 |

| M+0 | 0.45 | 0.75 | |

| Glyceraldehyde-3-Phosphate | M+1 | 0.53 | 0.24 |

| M+0 | 0.47 | 0.76 |

Experimental Protocols

The following section provides detailed methodologies for performing a this compound labeling experiment in a cell culture setting.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cultured mammalian cells with this compound for metabolic analysis.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase (typically 50-80% confluency) at the time of labeling.

-

Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of this compound. A typical starting concentration is in the range of 1-10 mM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and experimental goals. A control group with unlabeled ribitol should be included.

-

Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with sterile, pre-warmed PBS, and replace it with the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of this compound. The labeling time can range from a few hours to over 24 hours, depending on the metabolic rates of the cell line and the pathways of interest. Time-course experiments are recommended to determine the optimal labeling duration to reach isotopic steady state.

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites.

Materials:

-

Ice-cold PBS

-

Ice-cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

Procedure:

-

Quenching: After the labeling period, rapidly quench metabolic activity by placing the culture vessel on ice. Aspirate the labeling medium.

-

Washing: Quickly wash the cells with ice-cold PBS to remove any residual labeled medium.

-

Extraction: Add a sufficient volume of ice-cold extraction solvent to the cells.

-

Cell Lysis: Scrape the cells from the surface of the culture vessel in the presence of the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Precipitation: Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube. The metabolite extract can be stored at -80°C until analysis.

Protocol 3: Sample Analysis by Mass Spectrometry

Objective: To analyze the incorporation of 13C into metabolites using mass spectrometry.

Materials:

-

Vacuum concentrator (e.g., SpeedVac)

-

Reconstitution solvent compatible with the analytical platform (e.g., 50% acetonitrile in water for LC-MS)

-

Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Solvent Evaporation: Evaporate the extraction solvent from the metabolite samples using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolites in a solvent appropriate for the analytical platform.

-

Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a suitable chromatographic separation method.

-

Data Acquisition: Monitor the mass isotopologue distribution of ribitol and its downstream metabolites to determine the extent of 13C incorporation.

-

Data Correction: Correct the raw mass isotopomer distribution data for the natural abundance of 13C to accurately determine the true incorporation of the tracer.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

The following diagram illustrates the entry of this compound into the Pentose Phosphate Pathway.

Application Notes and Protocols for LC-MS/MS Detection of Ribitol-1-13C Labeled Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with compounds such as Ribitol-1-13C is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Ribitol, a five-carbon sugar alcohol, can be metabolized by cells and enter central carbon metabolism, particularly influencing the Pentose Phosphate Pathway (PPP).[1] The PPP is a critical metabolic route for generating NADPH, essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.[2] By tracing the metabolic fate of the 13C label from this compound, researchers can gain detailed insights into the dynamics of the PPP and interconnected pathways, which is invaluable for understanding metabolic reprogramming in diseases like cancer and for the development of novel therapeutics.[1][3]

This document provides detailed protocols for an LC-MS/MS method to detect and quantify metabolites labeled with this compound, along with data presentation formats and visualizations to aid in the interpretation of results.

Metabolic Pathway of this compound

Ribitol enters the cell and can be phosphorylated to ribitol-5-phosphate. Subsequently, it can be oxidized to ribulose-5-phosphate, a key intermediate of the Pentose Phosphate Pathway. The 1-13C label on ribitol can be traced as it is incorporated into various downstream metabolites, allowing for the analysis of pathway activity.

Experimental Protocols

A general workflow for conducting a this compound labeling experiment involves cell culture and labeling, metabolite extraction, and subsequent LC-MS/MS analysis.

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to mid-log phase in standard growth medium.

-

Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and pyruvate) with this compound at a known concentration (e.g., 10 mM). It is recommended to use dialyzed fetal bovine serum to minimize interference from unlabeled sources.[4]

-

Isotope Labeling:

-

Remove the standard growth medium.

-

Wash the cells once with sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a predetermined duration to approach isotopic steady state. This time can range from minutes to over 24 hours depending on the metabolic rates of the pathways under investigation.

-

Metabolite Extraction

-

Quenching Metabolism: To halt enzymatic activity, aspirate the labeling medium and immediately add an ice-cold quenching solution, such as 80% methanol.

-

Cell Lysis and Extraction:

-

Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tube vigorously to ensure complete cell lysis.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube. The metabolite extract can be stored at -80°C until analysis.

-

LC-MS/MS Analysis

For the analysis of polar metabolites like ribitol and its phosphorylated derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation method.[1][5]

Table 1: LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity or equivalent |

| Column | Imtakt Unison UK-Amino HT, 2 x 150 mm, 3μm or similar HILIC column |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Flow Rate | 0.2 mL/min |

| Mobile Phase A | 10 mM ammonium acetate in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0.0 | |

| 2.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 | |

| MS System | AB SCIEX TRIPLE QUAD 5500 or equivalent |

| Ionization Mode | ESI Negative |

| Ion Spray Voltage | -4500 V |

| Ion Source Temp. | 350°C |

Table 2: MRM Transitions for this compound and Potential Downstream Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 153.1 | 90.0 |

| Ribitol-5-phosphate (M+1) | 232.0 | 97.0 |

| Ribulose-5-phosphate (M+1) | 230.0 | 97.0 |

| Ribose-5-phosphate (M+1) | 230.0 | 97.0 |

Note: These MRM transitions are suggested starting points and should be optimized for the specific instrument used. The precursor ion for this compound is based on the [M-H]- adduct, while the phosphorylated metabolites are based on their respective [M-H]- adducts.

Data Presentation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of metabolites. This data reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite. It is crucial to correct the raw mass spectrometry data for the natural abundance of 13C to accurately determine the incorporation of the label from the tracer.[6]

Quantitative Data Summary

The following table presents hypothetical MID data from a this compound labeling experiment in a cancer cell line, comparing a control group with a group treated with a drug targeting the PPP.

Table 3: Mass Isotopomer Distribution of Key PPP-Related Metabolites after Labeling with this compound

| Metabolite | Isotopologue | Control (% Abundance) | Drug-Treated (% Abundance) |

| Ribitol | M+0 | 2.5 ± 0.5 | 3.1 ± 0.6 |

| M+1 | 97.5 ± 0.5 | 96.9 ± 0.6 | |

| Ribitol-5-phosphate | M+0 | 15.2 ± 2.1 | 45.8 ± 3.5 |

| M+1 | 84.8 ± 2.1 | 54.2 ± 3.5 | |

| Ribose-5-phosphate | M+0 | 65.7 ± 4.3 | 85.1 ± 3.9 |

| M+1 | 34.3 ± 4.3 | 14.9 ± 3.9 | |

| Sedoheptulose-7-phosphate | M+0 | 78.9 ± 5.2 | 90.3 ± 4.1 |

| M+1 | 21.1 ± 5.2 | 9.7 ± 4.1 |

Data are presented as mean ± standard deviation for n=3 biological replicates. M+0 represents the unlabeled metabolite, while M+1 represents the metabolite with one 13C atom incorporated from this compound.

Conclusion

The use of this compound as a metabolic tracer, coupled with a robust LC-MS/MS method, provides a powerful approach to investigate the dynamics of the pentose phosphate pathway and its connections to other central metabolic routes. The protocols and data frameworks presented here serve as a comprehensive guide for researchers to design, execute, and interpret stable isotope tracing experiments. By carefully optimizing experimental conditions and employing sensitive analytical techniques, investigators can gain valuable insights into the metabolic reprogramming that characterizes various physiological and pathological states, ultimately aiding in the discovery and development of new therapeutic strategies.

References

- 1. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. scite.ai [scite.ai]

- 4. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the GC-MS Analysis of Ribitol-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Ribitol-1-¹³C using gas chromatography-mass spectrometry (GC-MS). This document outlines the principles of the methodology, detailed experimental protocols, and data interpretation for the accurate quantification and metabolic tracing of this stable isotope-labeled compound.

Introduction

Ribitol, a five-carbon sugar alcohol, is a key metabolite in the pentose phosphate pathway (PPP), a fundamental metabolic route essential for producing NADPH and precursors for nucleotide biosynthesis.[1][2][3] The stable isotope-labeled variant, Ribitol-1-¹³C, serves as a valuable tracer in metabolic flux analysis to investigate cellular metabolism.[4] Its analysis by GC-MS is a powerful technique for tracking its incorporation into various metabolic pathways, providing insights into cellular physiology in health and disease.[5]

Due to its polar nature and low volatility, ribitol requires chemical derivatization to be amenable to GC-MS analysis.[1][6][7] The most common and effective method is trimethylsilylation (TMS), which replaces the active hydrogens on the hydroxyl groups with TMS groups, thereby increasing its volatility and thermal stability.[5] For quantitative analysis, the principle of stable isotope dilution mass spectrometry is employed, often using a different isotopologue of ribitol as an internal standard to ensure high accuracy and precision.[1][8]

Key Applications

-

Metabolic Flux Analysis: Tracing the flow of the ¹³C label from Ribitol-1-¹³C through the pentose phosphate pathway and connected metabolic networks.[2][9]

-

Drug Development: Assessing the impact of therapeutic agents on cellular metabolism by monitoring changes in ribitol metabolism and PPP activity.[2]

-

Biomarker Discovery: Investigating the role of ribitol and the PPP in various diseases, including cancer and metabolic disorders.[10]

Experimental Protocols

A detailed protocol for the quantitative analysis of Ribitol-1-¹³C in biological samples using GC-MS is provided below. This protocol includes metabolite extraction, derivatization, and the instrumental parameters for the GC-MS analysis.

I. Metabolite Extraction from Cell Culture

-

Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing a known concentration of Ribitol-1-¹³C and incubate for a duration sufficient to approach isotopic steady state.[9]

-

Quenching Metabolism: Rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Add a pre-chilled (-80°C) extraction solvent, such as an 80:20 methanol:water mixture, to quench all enzymatic activity.[4][5]

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.[9]

-

Protein Precipitation: Vortex the tube vigorously and incubate at -20°C for at least one hour to precipitate proteins.[9]

-

Sample Collection: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris. Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.[4][9]

-

Internal Standard Spiking: Add a known amount of a suitable internal standard, such as uniformly labeled ¹³C-Ribitol, to the metabolite extract.[11]

-

Drying: Dry the samples completely under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until derivatization.[9][11]

II. Derivatization for GC-MS Analysis

This two-step derivatization protocol involves methoximation followed by trimethylsilylation to produce volatile and thermally stable ribitol derivatives.[5][12]

-

Methoxyamination:

-

To the dried metabolite extract, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).[5]

-

Vortex thoroughly to dissolve the pellet.

-

Incubate the mixture at 37°C for 90 minutes with shaking (e.g., 1200 rpm in a thermomixer).[12] This step protects aldehyde and keto groups and reduces the number of isomeric peaks.[6][12]

-

-

Trimethylsilylation (TMS):

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample.[5]

-

Vortex and incubate at 60°C for 30 minutes.[5] This step replaces the active hydrogens on hydroxyl groups with TMS groups.[12]

-

After incubation, cool the samples to room temperature before transferring them to GC-MS vials for analysis.[9]

-

III. GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be optimized for your specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 230°C |

| Carrier Gas | Helium at a constant flow of 2 mL/min |

| Oven Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.[9] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full scan mode (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[9] |

| Monitored Ions (TMS-derivatized) | For unlabeled ribitol, characteristic ions include m/z 73, 147, 217, 307, and 319. For Ribitol-1-¹³C, the corresponding isotopologue ions would be monitored, taking into account the mass shift due to the ¹³C label.[11] |

Data Presentation and Analysis

Quantitative analysis is achieved by comparing the peak area of the Ribitol-1-¹³C to that of the internal standard. The concentration of Ribitol-1-¹³C in the original sample is calculated based on the peak area ratio and the known concentration of the added internal standard.[11]

Example Quantitative Data

The following table presents hypothetical quantitative data from a cell culture experiment tracing the uptake of Ribitol-1-¹³C over time.

| Time Point (hours) | Ribitol-1-¹³C Concentration (µM) | Standard Deviation |

| 0 | 0.00 | 0.00 |

| 1 | 15.23 | 1.34 |

| 4 | 48.76 | 3.98 |

| 12 | 89.12 | 6.55 |

| 24 | 95.67 | 7.12 |

Visualizations

Metabolic Pathway of Ribitol

The diagram below illustrates the entry of Ribitol into the Pentose Phosphate Pathway.

Caption: Entry of Ribitol-1-¹³C into the Pentose Phosphate Pathway.

Experimental Workflow

The following diagram outlines the major steps in the GC-MS analysis of Ribitol-1-¹³C.

Caption: Workflow for the GC-MS analysis of Ribitol-1-¹³C.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 7. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

Quantifying Metabolic Flux with Ribitol-1-13C and Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Metabolic flux analysis using stable isotope tracers is a cornerstone technique for elucidating the intricate network of biochemical reactions within a cell.[1] While uniformly labeled or specifically labeled glucose tracers are commonly employed to probe central carbon metabolism, there is a growing interest in alternative tracers that provide unique insights into specific pathways.[2][3] Ribitol-1-13C, a singly labeled five-carbon sugar alcohol, emerges as a valuable tool for investigating the pentose phosphate pathway (PPP) and related metabolic activities.

Ribitol can be taken up by cells and phosphorylated to ribitol-5-phosphate, which subsequently enters the non-oxidative branch of the PPP.[2][3] By tracing the fate of the 13C label from this compound, researchers can gain a deeper understanding of the dynamics of the PPP, nucleotide biosynthesis, and other interconnected pathways. This is particularly relevant in fields such as oncology, immunology, and neurodegenerative disease research, where alterations in PPP flux are frequently observed.

This document provides a detailed protocol for utilizing this compound in metabolic flux studies, from cell culture and labeling to mass spectrometry analysis and data interpretation.

Principle

The fundamental principle of using this compound as a tracer lies in its ability to introduce a "heavy" carbon isotope at a specific position in the ribitol molecule.[4] When cells are cultured in a medium containing this compound, they internalize and metabolize it. The 13C label is incorporated into downstream metabolites, leading to a predictable mass shift. Mass spectrometry (MS) is then used to detect and quantify the relative abundance of these labeled (M+1) and unlabeled (M+0) isotopologues. The resulting mass isotopomer distributions (MIDs) provide a quantitative measure of the contribution of this compound to various metabolic pools, allowing for the calculation of metabolic fluxes. Reaching an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is crucial for accurate flux analysis.[4]

Experimental Protocols

I. Cell Culture and Isotope Labeling

-

Cell Seeding: Seed adherent cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Consistent seeding density across all replicates is critical to minimize metabolic variability.[4]

-

Preparation of Labeling Medium: Prepare a custom cell culture medium containing this compound. The recommended starting concentration of this compound is between 100 µM and 1 mM, which should be optimized for the specific cell line and experimental goals.[2] To minimize isotopic dilution from other carbon sources, it is advisable to use a base medium with low glucose and supplement it with dialyzed fetal bovine serum.

-

Isotope Labeling:

-

On the day of the experiment, aspirate the standard growth medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a predetermined duration to approach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the turnover rates of the metabolites of interest.[4]

-

II. Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the in-vivo metabolic state, rapidly quench the cells.

-

Cell Lysis and Extraction:

-

Sample Collection:

-

Carefully collect the supernatant, which contains the polar metabolites.[4]

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite extracts at -80°C until mass spectrometry analysis.

-

III. Sample Preparation for GC-MS Analysis (Derivatization)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like sugar phosphates require derivatization to increase their volatility.

-

Methoxyamination:

-

To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate at 30°C for 90 minutes with shaking.[5]

-

-

Silylation:

-

Final Preparation:

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.

-

IV. Mass Spectrometry Analysis

The following are general guidelines for GC-MS and LC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: Agilent 7890B GC or equivalent.[5]

-